molecular formula C12H8N2O2 B1207921 9H-pyrido[3,4-b]indole-3-carboxylic acid CAS No. 74214-63-4

9H-pyrido[3,4-b]indole-3-carboxylic acid

Cat. No. B1207921
CAS RN: 74214-63-4
M. Wt: 212.2 g/mol
InChI Key: ARLVFKCLBYUINL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-pyrido[3,4-b]indole-3-carboxylic acid is a heterocyclic compound that has gained significant attention in scientific research due to its diverse biological activities. This compound is also known as Trp-P-1 and is a potent mutagenic and carcinogenic agent that is found in cooked foods, tobacco smoke, and environmental pollutants. Despite its toxicity, 9H-pyrido[3,4-b]indole-3-carboxylic acid has been extensively studied for its potential therapeutic applications and its mechanism of action.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 9H-pyrido[3,4-b]indole-3-carboxylic acid, also known as Flazin, is the HL-60 cells , a human leukemia cell line . It also acts as a monoamine oxidase (MAO) inhibitor and an inhibitor of indoleamine 2,3-dioxygenase (IDO) .

Mode of Action

Flazin interacts with its targets by inhibiting their proliferation. It strongly inhibits the proliferation of HL-60 cells . It also inhibits cytochrome P450 (CYP)-related activities .

Biochemical Pathways

Flazin affects the biochemical pathways related to cell proliferation and apoptosis. It induces DNA fragmentation, suggesting that apoptotic activity is involved in the inhibition of HL-60 cell proliferation . It also inhibits the formation of certain metabolites via the inhibition of CYP enzymes .

Pharmacokinetics

Its strong inhibitory effect on hl-60 cells suggests that it may have good bioavailability .

Result of Action

The result of Flazin’s action is the inhibition of cell proliferation and the induction of apoptosis. It strongly inhibits the proliferation of HL-60 cells, although it only weakly inhibits HeLa and VSMC cells . DNA fragmentation results suggest that apoptotic activity induced by Flazin is involved in the inhibition of HL-60 cell proliferation .

Action Environment

The action of Flazin can be influenced by environmental factors. For example, the Flazin content of Koikuchi and Tamari soy sauce was found to be 65.1 μg/mL and 232.0 μg/mL, respectively . This suggests that dietary intake could potentially influence the action, efficacy, and stability of Flazin.

properties

IUPAC Name

9H-pyrido[3,4-b]indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-12(16)10-5-8-7-3-1-2-4-9(7)14-11(8)6-13-10/h1-6,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLVFKCLBYUINL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=NC=C3N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30225209
Record name Carboline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679578
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

9H-pyrido[3,4-b]indole-3-carboxylic acid

CAS RN

74214-63-4
Record name 9H-Pyrido[3,4-b]indole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74214-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carboline-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074214634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carboline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9H-pyrido[3,4-b]indole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Compound 10 (1.2 g, 5 mmol), NaOH (0.8 g, 20 mmol), ethanol (20 ml) and H2O (40 ml) were added into a 50 ml round-bottom flask. The mixture was refluxed for 2 h. Ethanol was then evaporated in reduced pressure. The mixture was adjusted to pH with 5M HCl. After cooling with cold water, filtration, wash well with water and recrystallization with ethanol, white solids (0.96 g, 90%) were obtained. and mp 307-309° C. (reference[1]: 310° C.).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9H-pyrido[3,4-b]indole-3-carboxylic acid
Reactant of Route 2
9H-pyrido[3,4-b]indole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
9H-pyrido[3,4-b]indole-3-carboxylic acid
Reactant of Route 4
9H-pyrido[3,4-b]indole-3-carboxylic acid
Reactant of Route 5
9H-pyrido[3,4-b]indole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
9H-pyrido[3,4-b]indole-3-carboxylic acid

Q & A

Q1: What are the biological activities reported for 9H-pyrido[3,4-b]indole-3-carboxylic acid and its derivatives?

A1: 9H-pyrido[3,4-b]indole-3-carboxylic acid, also known as β-carboline-3-carboxylic acid, and its derivatives have been explored for a range of biological activities. This includes:

  • Antidiabetic activity: 2-(p-toluenesulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid (DM5) demonstrated potent antidiabetic activity in a study using streptozotocin-induced diabetic rats. []
  • Anticancer activity: 1-[5-(Hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylic acid (Flazin), a derivative found in Tamari soy sauce, showed strong inhibition of HL-60 cell proliferation, suggesting potential anticancer activity. []
  • Cough-suppressing effect: Flazin and the related compound melpyrrole, isolated from honey, exhibited antitussive activity in guinea pigs, possibly acting through the nitric oxide signaling pathway. []
  • Remyelination promotion: Certain β-carbolines, specifically N-butyl-β-carboline-3-carboxylate (β-CCB) and ethyl 9H-pyrido[3,4-b]indole-3-carboxylate (β-CCE), enhanced remyelination in a rat model of focal demyelination, potentially by modulating GABAA receptors expressed in oligodendrocytes. []

Q2: How is the formation of 1-[5-(hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylic acid (Flazin) influenced by different factors?

A2: Flazin formation, a β-carboline with a furan moiety, is influenced by several factors:

  • Reactants: It forms from the reaction of L-tryptophan with 3-deoxyglucosone, but not with 5-hydroxymethylfurfural. []
  • pH: Acidic conditions favor Flazin formation. []
  • Temperature: Heating (70-110°C) promotes its formation. []
  • Carbohydrate source: Formation from fructose is greater than from glucose, while sucrose yields Flazin under acidic conditions and heating due to hydrolysis. []

Q3: Can you provide information about the occurrence of Flazin in food?

A3: Flazin has been identified and quantified in various processed foods using HPLC-MS and HPLC-fluorescence techniques. []

  • Occurrence: Found in tomato products, soy sauce, beer, balsamic vinegar, fruit juices, dried fruits, fried onions, and honey. []
  • Concentration range: Not detected to 22.3 μg/mL. []
  • Highest levels: Tomato concentrate (13.9 μg/g) and soy sauce (9.4 μg/mL). []
  • Formation during processing: Observed in heated tomato juice and crushed tomatoes, suggesting formation during processing. []

Q4: What is the mechanism of nitrosation of tetrahydro-β-carboline-3-carboxylic acids?

A4: The nitrosation of 1-substituted-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acids (THBC-3-COOH) with nitrite in aqueous solution is influenced by: []

  • pH: Enhanced yield at low pH (around 2). []
  • Nitrite concentration: Maximum yield reached within 1 hour with stoichiometric nitrite. []
  • Time: Formation detected even with half the stoichiometric amount of nitrite. []

Q5: How has ultrasound technology been applied in the synthesis of 1-acetyl-3-carboxamide-β-carboline derivatives?

A5: Ultrasound irradiation facilitates the rapid synthesis of biologically important 1-acetyl-3-carboxamide-β-carboline derivatives. [] This method offers advantages over conventional stirring:

  • Faster reaction time: Ultrasound significantly reduces the reaction time. []
  • Higher yields: Ultrasound leads to excellent yields of desired products. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.